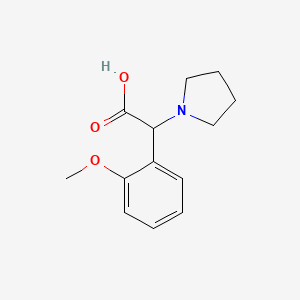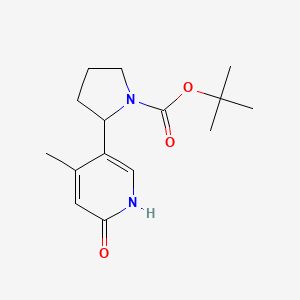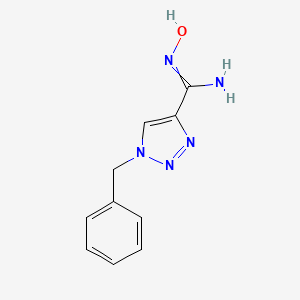
2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a methoxyphenyl group and a pyrrolidinyl group attached to an acetic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting a suitable phenol derivative with a methoxy group donor under appropriate conditions.
Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur, especially at the acetic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or analgesic effects.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may interact with hydrophobic pockets, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways and produce therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid
- 2-(2-Methoxyphenyl)-2-(morpholin-1-yl)acetic acid
Uniqueness
2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-11-7-3-2-6-10(11)12(13(15)16)14-8-4-5-9-14/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,16) |
InChI 键 |
DNBQLWLQSGOMHE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(C(=O)O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)
![3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)






![[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B11818251.png)

